molecular formula C23H38O7 B1264182 2-glyceryl-Prostaglandin E2

2-glyceryl-Prostaglandin E2

Cat. No. B1264182
M. Wt: 426.5 g/mol
InChI Key: HJWDPZIOTMUWRW-CXZSOYKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin E2 2-glyceryl ester is a 2-monoglyceride obtained by formal condensation of the carboxy group of prostaglandin E2 with the 2-hydroxy group of glycerol. It has a role as a human metabolite. It is a 2-monoglyceride, an alicyclic ketone, a secondary allylic alcohol, a prostaglandins E and a tetrol. It derives from a prostaglandin E2.

Scientific Research Applications

Ocular Pharmacology

2-Glyceryl-Prostaglandin E2 (PGE2) exhibits distinct pharmacological properties, particularly in ocular studies. It has been explored for its potential in lowering intraocular pressure. Stable analogs of PGE2-glyceryl ester have shown efficacy in reducing intraocular pressure in animal models, suggesting the presence of a PGE2-glyceryl ester–specific recognition site in the eye (Woodward, Poloso, & Wang, 2016).

Inflammatory Pain Sensitization

PGE2 plays a crucial role in inflammatory pain sensitization. It inhibits a specific glycine receptor subtype (GlyR α3) in the spinal cord, which is a key mediator of central inflammatory pain sensitization. This discovery highlights the potential of GlyR α3 as a molecular target in pain therapy (Harvey et al., 2004).

Prostaglandin Receptor Modulation

PGE2 interacts with different G-protein-coupled receptors (EP1-4), each associated with distinct tissue localization and signaling pathways. Understanding the structural features of EP modulators required for subtype-selective activity could be beneficial in the therapy of various pathophysiological states, including neurological diseases and cancer (Markovič et al., 2017).

Impact on Immunity

PGE2 significantly affects key aspects of immunity. It plays divergent roles in immune regulation, inflammation, and potentially in cancer progression. This highlights the importance of understanding PGE2's diverse activities for developing new immune modulation therapies (Harris et al., 2002).

Role in Eicosanoid Biology

PGE2 is a crucial eicosanoid lipid mediator involved in numerous homeostatic biological functions and inflammation. Insights into the mechanisms of inflammatory responses, pain, and fever derived from the study of eicosanoid biology could be significant (Funk, 2001).

properties

Product Name

2-glyceryl-Prostaglandin E2

Molecular Formula

C23H38O7

Molecular Weight

426.5 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C23H38O7/c1-2-3-6-9-17(26)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-18(15-24)16-25/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,22+/m0/s1

InChI Key

HJWDPZIOTMUWRW-CXZSOYKBSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC(CO)CO)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(CO)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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